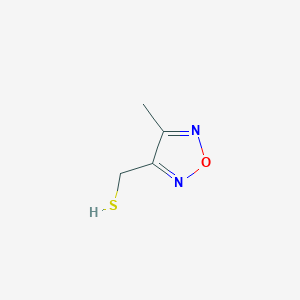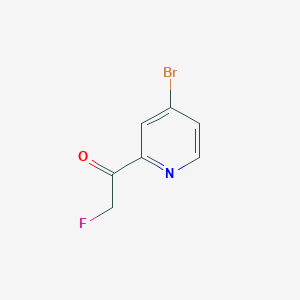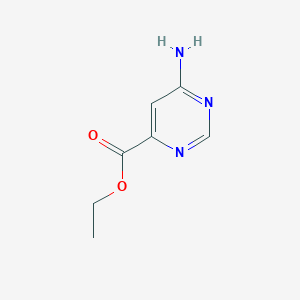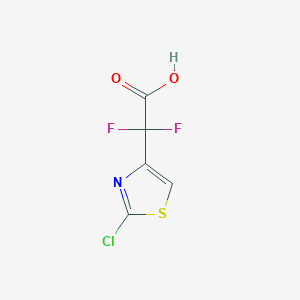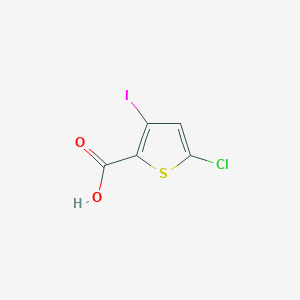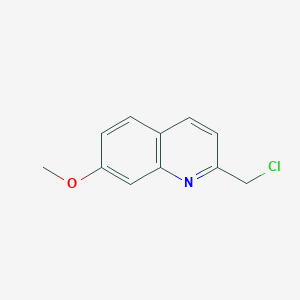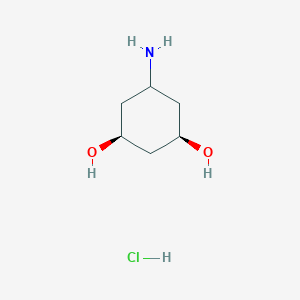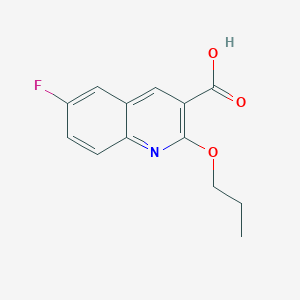
6-Fluoro-2-propoxyquinoline-3-carboxylicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antibacterial and antimalarial agents. The incorporation of a fluorine atom into the quinoline structure often enhances its biological activity and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Propoxylation: The propoxy group can be introduced via nucleophilic substitution reactions using propyl halides under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through various methods, including the use of carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and purity of the final product .
化学反応の分析
Types of Reactions
6-Fluoro-2-propoxyquinoline-3-carboxylic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or propoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Propyl halides, bases like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of dihydroquinolines.
Substitution: Formation of various alkylated quinoline derivatives.
科学的研究の応用
6-Fluoro-2-propoxyquinoline-3-carboxylic acid has several applications in scientific research:
作用機序
The mechanism of action of 6-Fluoro-2-propoxyquinoline-3-carboxylic acid involves its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compound stabilizes the enzyme-DNA complex, leading to the cleavage of DNA strands and ultimately causing bacterial cell death . This mechanism is similar to that of other fluoroquinolones .
類似化合物との比較
Similar Compounds
- 6-Fluoroquinoline-3-carboxylic acid
- 7-Fluoroquinoline-3-carboxylic acid
- 8-Fluoroquinoline-3-carboxylic acid
- 2-Chloro-6-fluoroquinoline-3-carboxaldehyde
Uniqueness
6-Fluoro-2-propoxyquinoline-3-carboxylic acid is unique due to the presence of both a fluorine atom and a propoxy group, which can enhance its biological activity and stability compared to other similar compounds. The combination of these functional groups may result in improved pharmacokinetic properties and a broader spectrum of activity .
特性
分子式 |
C13H12FNO3 |
|---|---|
分子量 |
249.24 g/mol |
IUPAC名 |
6-fluoro-2-propoxyquinoline-3-carboxylic acid |
InChI |
InChI=1S/C13H12FNO3/c1-2-5-18-12-10(13(16)17)7-8-6-9(14)3-4-11(8)15-12/h3-4,6-7H,2,5H2,1H3,(H,16,17) |
InChIキー |
OKKBJXASAJKOAC-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-Diazabicyclo[3.2.1]octan-7-onehydrochloride](/img/structure/B13506961.png)
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-3,4-dihydro-1H-2-benzopyran-7-carboxamide hydrochloride](/img/structure/B13506972.png)
